![molecular formula C21H25N3O5S B2502117 N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-08-3](/img/structure/B2502117.png)
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as PTO, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying the function of proteins. PTO is a derivative of oxalamide, a class of compounds that has been shown to be effective in inhibiting protein-protein interactions.
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
The role of orexin receptors in compulsive food consumption and binge eating disorders has been a focus of research. Studies have shown that selective antagonism at Orexin-1 Receptor (OX1R) mechanisms can significantly reduce binge eating (BE) for highly palatable food without affecting standard food pellet intake, indicating a major role of OX1R mechanisms in BE. This suggests that compounds capable of selectively targeting these receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Stereoselective Synthesis of Isoxazolidines
Research into the synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology, has identified methods involving copper-catalyzed aminooxygenation/cyclization. This process yields substituted isoxazolidines with excellent yields and diastereoselectivities. These findings open new pathways for the development of compounds for therapeutic and research applications (Karyakarte et al., 2012).
Antihypertensive and Antiarrhythmic Agents
The design and synthesis of novel antihypertensive agents using a hybrid approach have led to the identification of compounds with significant potential. These compounds display promising antiarrhythmic and antihypertensive effects, attributed to the presence of different pharmacophores acting at various locations with diverse modes of action. Such compounds could be advanced for further testing and development as therapeutic agents (Bhandari et al., 2009).
Novel NMDA Receptor Antagonists
The identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors highlight the therapeutic potential in modulating glutamatergic neurotransmission. Such compounds may be useful tools for elucidating the relative role of the NR2A subunit in physiological and pathological conditions and could lead to the development of targeted treatments for neurological disorders (Bettini et al., 2010).
Anticancer Activity of Phenolic Acid Phenethyl Esters
The cytotoxic effects of phenolic acid phenethyl esters on oral cancer cells underscore the potential of these compounds as chemotherapeutic agents. Their selective cytotoxicity towards cancer cells without affecting normal cells suggests a promising direction for the development of novel anticancer therapies (Lee et al., 2005).
properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-7-9-18(10-8-16)30(27,28)24-13-14-29-19(24)15-23-21(26)20(25)22-12-11-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJKTSPBMKZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.